LTX-315

説明

LTX-315は、ウシラクトフェリン由来の9アミノ酸残基からなる膜溶解性ペプチドであり、同クラスで初めてのものです。強力な免疫調節作用を示し、主に腫瘍溶解(癌細胞死滅)効果について研究されています。 このペプチドは、前臨床モデルにおいて顕著な抗癌活性を示しており、現在、様々な種類の固形腫瘍の治療における可能性を評価するため、臨床試験が行われています .

科学的研究の応用

LTX-315は、特に腫瘍学および免疫療法の分野において、幅広い科学研究における応用が期待されています。 腫瘍微小環境へのCD8+ T細胞の浸潤につながる免疫原性細胞死を誘発することが示されています . このペプチドは、メラノーマや膵臓癌など、様々な種類の癌の治療において有効性を示しています . さらに、this compoundは、腫瘍微小環境を再プログラミングし、T細胞クローンの多様性を高めることで、他の癌治療の有効性を高める可能性について研究されています .

作用機序

生化学分析

Biochemical Properties

LTX-315 is a synthetic cationic peptide that interacts with lipid membranes due to its cationicity and amphipathicity . It has the potential to adopt an amphipathic helical coil structure . The peptide induces cellular lysis (necrosis) through membrane destabilization, leading to a cascade of events that stimulate the immune system .

Cellular Effects

This compound has shown potent immunomodulatory properties. It induces cellular lysis (necrosis) through membrane destabilization . This leads to the release of danger-associated molecular pattern molecules (DAMPs) such as ATP and HMGB1, together with tumor antigens, into the tumor microenvironment . This induces an inflammatory response and the subsequent production of local inflammatory cytokines, which will initiate the maturation and recruitment of dendritic cells (DCs) into the tumor bed .

Molecular Mechanism

This compound exerts its effects at the molecular level through a lytic mode of action . It preferentially permeabilizes mitochondrial membranes, thereby causing partially BAX/BAK1-regulated, caspase-independent necrosis . This leads to the release of intracellular content consisting of DAMPs such as ATP and HMGB1, together with tumor antigens .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, it has been reported that this compound induced a complete regression of B16 melanomas and systemic protective immune responses following intralesional administration of the peptide

Dosage Effects in Animal Models

In animal models, this compound has shown effect to kill cancer tumors when injected directly into the tumor

Transport and Distribution

This compound may bind to the tumor cell membranes and subsequently lyse tumor cells, thereby inducing tumor cell necrosis

準備方法

LTX-315は、宿主防御ペプチドの構造活性相関研究に基づいて合成されます。 合成経路には、正常細胞に対する毒性を低減しながら、抗癌特性を強化するために、9アミノ酸残基の陽イオン性ペプチドを化学修飾することが含まれます . 生体内製剤の調製方法は、通常、ペプチドをジメチルスルホキシドに溶解した後、ポリエチレングリコール300、Tween 80、脱イオン水を混合します .

化学反応の分析

LTX-315は、酸化や還元などの従来の化学反応ではなく、主に細胞膜との相互作用を起こします。負電荷を帯びたリン脂質膜を選択的に破壊し、細胞溶解を引き起こします。 この破壊は、陽イオン性ペプチドと陰イオン性膜成分との静電相互作用によって推進されます . この相互作用の主な産物は、危険関連分子パターン分子と腫瘍抗原の放出であり、これらが免疫応答を誘発します .

類似化合物との比較

LTX-315は、強力な免疫調節作用と免疫原性細胞死を誘発する能力により、腫瘍溶解性ペプチドの中でもユニークな存在です。 類似の化合物には、抗癌活性も示しますが、作用機序や毒性プロファイルが異なる、マガイニンやデフェンシンなどの他の陽イオン性抗菌ペプチドが含まれます . This compoundは、正常細胞を温存しながら、癌細胞膜を選択的に破壊する能力が、他のペプチドとの差別化要素となっています .

特性

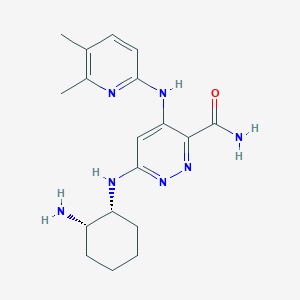

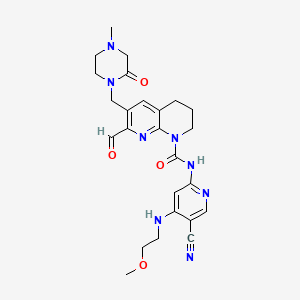

IUPAC Name |

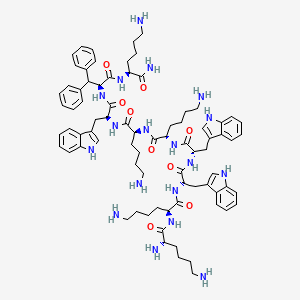

(2S)-2,6-diamino-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxo-3,3-diphenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H106N18O9/c79-38-18-13-30-57(84)71(98)90-62(35-15-20-40-81)73(100)93-66(44-52-47-87-59-32-11-8-28-55(52)59)76(103)95-65(43-51-46-86-58-31-10-7-27-54(51)58)75(102)92-63(36-16-21-41-82)72(99)91-64(37-17-22-42-83)74(101)94-67(45-53-48-88-60-33-12-9-29-56(53)60)77(104)96-69(78(105)89-61(70(85)97)34-14-19-39-80)68(49-23-3-1-4-24-49)50-25-5-2-6-26-50/h1-12,23-29,31-33,46-48,57,61-69,86-88H,13-22,30,34-45,79-84H2,(H2,85,97)(H,89,105)(H,90,98)(H,91,99)(H,92,102)(H,93,100)(H,94,101)(H,95,103)(H,96,104)/t57-,61-,62-,63-,64-,65-,66-,67-,69-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAKLYWEFZCVIT-TVEKFXMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H106N18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1439.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345407-05-7 | |

| Record name | LTX-315 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345407057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LTX-315 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12748 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RUXOTEMITIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75FBL12IZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid](/img/structure/B610530.png)

![2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide](/img/structure/B610533.png)

![(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610540.png)